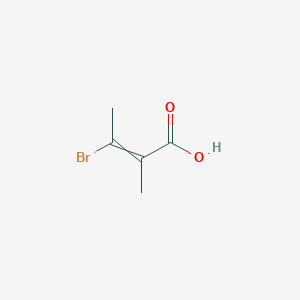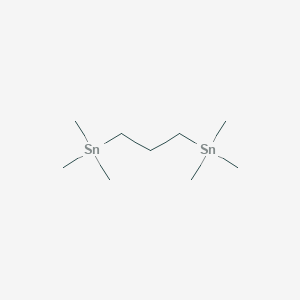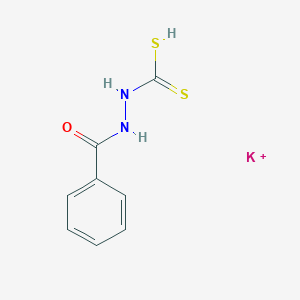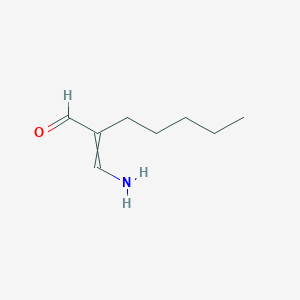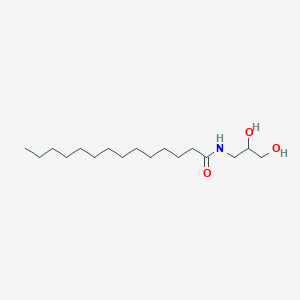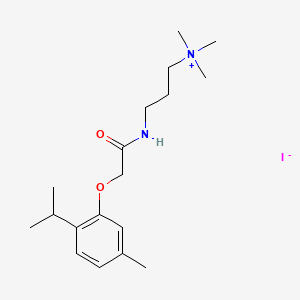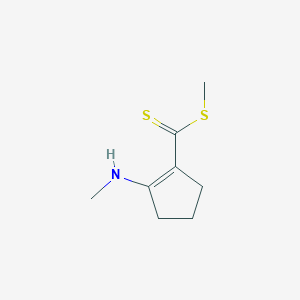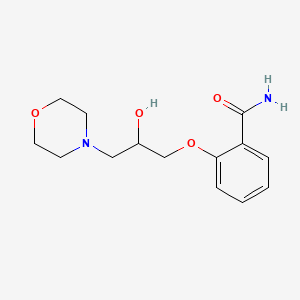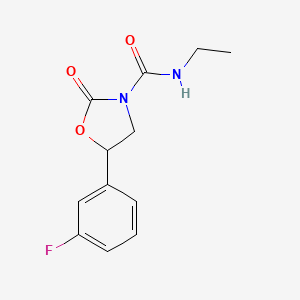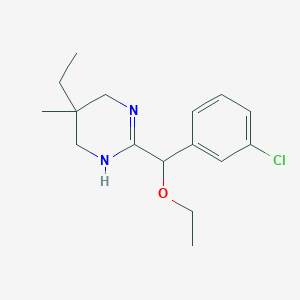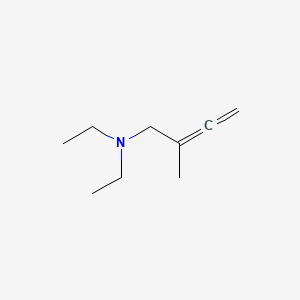
N,N-Diethyl-2-methyl-2,3-butadien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-methyl-2,3-butadien-1-amine is an organic compound with the molecular formula C8H15N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a butadiene backbone with diethyl and methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methyl-2,3-butadien-1-amine typically involves the reaction of 2-methyl-2,3-butadiene with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction parameters are carefully controlled to maximize output.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methyl-2,3-butadien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N,N-Diethyl-2-methyl-2,3-butadien-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-methyl-2,3-butadien-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2,3-butadien-1-amine
- N,N-Diethyl-2-buten-1-amine
- N,N-Diethyl-2-methyl-2-buten-1-amine
Uniqueness
N,N-Diethyl-2-methyl-2,3-butadien-1-amine is unique due to its specific substitution pattern and the presence of a butadiene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
31688-78-5 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
InChI |
InChI=1S/C9H17N/c1-5-9(4)8-10(6-2)7-3/h1,6-8H2,2-4H3 |
InChI Key |
HGYZHUOZIWPKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



